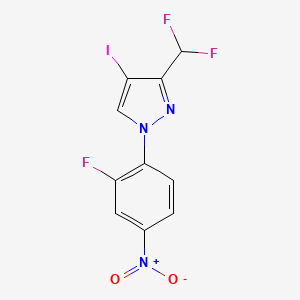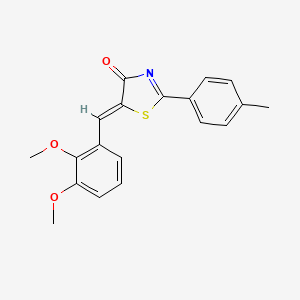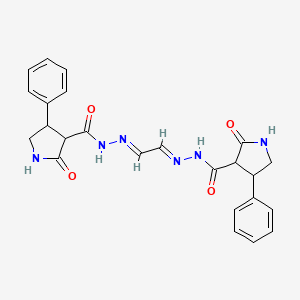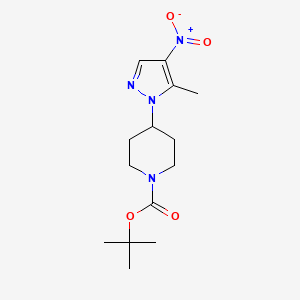
3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes difluoromethyl, fluoro-nitrophenyl, and iodo-pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Iodo Group: The iodo group is introduced through iodination reactions, often using iodine or iodinating agents under controlled conditions.
Attachment of the Difluoromethyl Group: The difluoromethyl group is introduced via nucleophilic substitution reactions, typically using difluoromethylating agents.
Incorporation of the Fluoro-nitrophenyl Group: The final step involves the coupling of the fluoro-nitrophenyl group to the pyrazole ring, often through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the difluoromethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole stands out due to its combination of functional groups, which impart unique chemical properties and potential applications. Its difluoromethyl group enhances metabolic stability, while the iodo group provides a handle for further functionalization.
Properties
Molecular Formula |
C10H5F3IN3O2 |
|---|---|
Molecular Weight |
383.06 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodopyrazole |
InChI |
InChI=1S/C10H5F3IN3O2/c11-6-3-5(17(18)19)1-2-8(6)16-4-7(14)9(15-16)10(12)13/h1-4,10H |
InChI Key |
KGGWEDFVXXNYFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C(=N2)C(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B10901589.png)
![3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10901597.png)

![1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901606.png)
![4-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B10901612.png)
![2-[(2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-2-oxoacetamide](/img/structure/B10901613.png)
![4-chloro-1-methyl-N'-[1-(4-pyridinyl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10901619.png)
![2-[(E)-{[5-(pyridin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B10901626.png)
![N'-[(E)-cyclohexylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B10901629.png)

![2-ethoxy-N-[2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10901653.png)

![4-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B10901655.png)
